3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a seven-membered diazepine ring fused to two benzene rings. The structure features a 4-methoxyphenyl substituent at position 3 and a 3-nitrophenyl group at position 11. The methoxy group is electron-donating, enhancing solubility in polar solvents, while the nitro group is strongly electron-withdrawing, influencing electronic distribution and intermolecular interactions. These substituents modulate physicochemical properties (e.g., melting point, stability) and biological activity, making the compound a candidate for pharmacological studies .
Properties
Molecular Formula |
C26H23N3O4 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
9-(4-methoxyphenyl)-6-(3-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C26H23N3O4/c1-33-20-11-9-16(10-12-20)18-14-23-25(24(30)15-18)26(17-5-4-6-19(13-17)29(31)32)28-22-8-3-2-7-21(22)27-23/h2-13,18,26-28H,14-15H2,1H3 |
InChI Key |
KGWJKHNQEUXZHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate benzaldehyde derivatives with diamines, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as iodine to facilitate the formation of the diazepine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups at the methoxy position.
Scientific Research Applications
3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural analogs, focusing on substituents, molecular properties, and biological activities:
*Estimated molecular formula based on structural analogy.
Key Observations:
Substituent Effects on Physical Properties: Nitro groups (e.g., in 4e) correlate with higher melting points (262–264°C) compared to methoxy-substituted analogs (198–200°C for 4c) due to stronger dipole interactions .
Biological Activity :
- FC2’s indole substituent confers selective cytotoxicity in cancer cells, suggesting that bulky aromatic groups enhance target specificity .
- Compound 93’s triazole-nitro hybrid demonstrates potent BuChE inhibition, highlighting nitro groups’ role in enzyme interaction .
Synthetic Considerations :
- Derivatives with nitro groups (e.g., 4e) require controlled reaction conditions to avoid side reactions due to nitro’s electron-withdrawing nature .
- Methoxy groups are typically introduced via nucleophilic substitution or Ullmann coupling, as seen in 4c and related analogs .
Research Findings and Implications
- Pharmacological Potential: Nitro-substituted derivatives show promise in enzyme inhibition (e.g., BuChE) and cancer therapy, while methoxy groups improve solubility for drug formulation .
- Analytical Characterization : Mass spectrometry (MS) and NMR data for analogs (e.g., 4e, FC2) confirm stable fragmentation patterns influenced by substituents, aiding structural elucidation .
- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., NO₂, CF₃) enhance binding to hydrophobic enzyme pockets. Bulky substituents (e.g., indole, triazole) improve selectivity but may reduce bioavailability .
Biological Activity
The compound 3-(4-methoxyphenyl)-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo diazepine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity based on available literature and research findings.
- Molecular Formula : C₁₆H₁₅N₃O₂
- Molecular Weight : 277.31 g/mol
- CAS Number : 20432-03-5
- Melting Point : 175-177.5 °C
Biological Activity Overview
The biological activities of this compound have been explored in various studies, primarily focusing on its potential as an anti-cancer agent and its effects on neurological conditions.
Anticancer Activity
Research indicates that compounds within the dibenzo diazepine class exhibit significant anticancer properties. The specific compound has shown promising results in inhibiting cancer cell proliferation:
- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This leads to increased levels of pro-apoptotic factors and decreased anti-apoptotic factors.
- Case Studies :
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Dibenzo Diazepine Derivative | MCF-7 | 10 |
| Dibenzo Diazepine Derivative | A549 (Lung) | 12 |
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated:
- Mechanism : The compound appears to exert neuroprotective effects by inhibiting acetylcholinesterase (AChE) activity and reducing oxidative stress in neuronal cells. This is particularly relevant for conditions like Alzheimer's disease.
- Research Findings : In vitro studies have shown that the compound can enhance cholinergic transmission by inhibiting AChE with an IC50 value comparable to standard drugs used in Alzheimer's treatment .
| Study | AChE Inhibition IC50 (μM) | Reference |
|---|---|---|
| Current Compound Study | 6.21 ± 0.52 | |
| Donepezil (Control) | 5.21 ± 0.45 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound:
-
Substituent Effects :
- The presence of the methoxy group at the para position significantly enhances lipophilicity and bioavailability.
- The nitro group at the meta position may influence electron-withdrawing properties, enhancing interaction with target enzymes.
-
Comparative Analysis :
- Other derivatives with varied substitutions have been tested for their biological activity, indicating that slight modifications can lead to substantial changes in potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
